Structural and Physicochemical Profiling of LS-Tetrasaccharide a (LSTa): A Technical Guide for Glycobiology and Drug Development
Structural and Physicochemical Profiling of LS-Tetrasaccharide a (LSTa): A Technical Guide for Glycobiology and Drug Development
Introduction
Human Milk Oligosaccharides (HMOs) are a complex family of unconjugated glycans that play critical roles in infant development, immune modulation, and pathogen defense. Among these, LS-Tetrasaccharide a (LSTa) , also known as Sialyl-lacto-N-tetraose a, is a prominent acidic (sialylated) HMO. Despite its historical nomenclature as a "tetrasaccharide," LSTa is structurally a pentasaccharide[1]. This whitepaper provides a comprehensive technical analysis of the chemical structure, physical properties, and advanced analytical workflows required for the isolation, synthesis, and characterization of LSTa.
Chemical Structure and Linkage Hierarchy
LSTa is characterized by a type I oligosaccharide backbone. It comprises a lactose core at the reducing end, which is extended by a lacto-N-biose unit, and is terminally capped with a sialic acid residue[1].
The precise monosaccharide sequence is: Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc [2].
Caption: Monosaccharide linkage hierarchy of LSTa from the non-reducing to the reducing end.
Physical and Chemical Properties
The physicochemical behavior of LSTa is dictated by its high density of hydroxyl groups and the presence of a carboxylic acid moiety on the terminal N-acetylneuraminic acid. This imparts a net negative charge at physiological pH, drastically influencing its solubility, biological interactions, and chromatographic retention.
| Property | Value |
| Chemical Name | Sialyl-lacto-N-tetraose a (LSTa) |
| Molecular Formula | C37H62N2O29 (Free Acid)[3] / C37H61N2O29Na (Sodium Salt)[4] |
| Molecular Weight | 998.88 g/mol (Free Acid) / 1020.86 g/mol (Sodium Salt)[4] |
| CAS Registry Number | 64003-53-8 (Free Acid)[3] / 64003-58-5 (Sodium Salt)[4] |
| Physical State | Lyophilized powder / Colorless to white solid |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |
| Melting Point | Undetermined / Decomposes before melting[5] |
| Isoelectric Profile | Acidic (due to the carboxylate group on Neu5Ac) |
Analytical Workflows and Experimental Protocols
Because LSTa shares the same mass and monosaccharide composition as its structural isomers (e.g., LSTb and LSTc), distinguishing it requires high-resolution analytical techniques. Furthermore, synthesizing it requires careful control of stereochemistry to prevent side reactions.
Workflow 1: Structural Characterization via UHPLC-He-CTD-MS
To unambiguously resolve LSTa from linkage isomers like LSTc (which features an α2-6 linkage instead of α2-3), researchers utilize Ultrahigh Performance Liquid Chromatography coupled with Helium Charge Transfer Dissociation Mass Spectrometry (UHPLC-He-CTD-MS)[6].
Step-by-Step Methodology:
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Sample Preparation: Reconstitute LSTa standards in a highly polar solvent (e.g., 50% acetonitrile/water).
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Causality: Acidic HMOs are highly polar. Utilizing a high organic solvent ratio ensures compatibility with Hydrophilic Interaction Liquid Chromatography (HILIC) initial conditions.
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Chromatographic Separation: Inject the sample onto a HILIC column using a gradient of ammonium formate in water and acetonitrile.
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Causality: Neutral HMOs elute early under HILIC conditions. Acidic HMOs like LSTa, possessing additional carboxylic acid groups, display higher polarity and elute later (e.g., ~16.2 min), allowing baseline separation from neutral background matrices[6].
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Ionization: Perform Electrospray Ionization (ESI) in negative ion mode to generate precursor ions.
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Fragmentation (He-CTD): Subject the isolated precursor ions to Helium Charge Transfer Dissociation.
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Causality: Standard Collision-Induced Dissociation (CID) primarily cleaves glycosidic bonds (yielding B and Y ions). While CID fragments like B4 and Y4 confirm the presence of terminal sialic acid and glucose, they often fail to pinpoint exact linkage positions. He-CTD provides higher energy, inducing cross-ring cleavages (A and X ions). These cross-ring fragments are self-validating indicators of specific linkage isomerism, definitively distinguishing the α2-3 linkage of LSTa[6].
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Caption: UHPLC-He-CTD-MS workflow for the structural determination and isomer resolution of LSTa.
Workflow 2: Exoglycosidase Array Sequencing with MALDI-TOF MS
For rapid, sensitive sequence validation, peptide derivatization followed by exoglycosidase digestion is utilized[7].
Step-by-Step Methodology:
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Derivatization: React LSTa with an aminooxyacetyl peptide (e.g., NH2-O-CH2CO-KLEEQRPERVKG) to form a glycopeptide[7].
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Causality: Native acidic oligosaccharides ionize poorly in MALDI-MS due to a lack of high proton affinity groups. Derivatization attaches basic amino acids, enhancing ionization sensitivity by 100- to 1000-fold and shifting the analyte mass out of the low-mass matrix interference region[7].
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Aliquoting & Digestion: Divide the derivatized LSTa into aliquots and treat with a specific exoglycosidase array (e.g., sialidase, β-galactosidase).
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MALDI-TOF Analysis: Measure the mass shifts of the resulting fragments.
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Self-Validation: The sequential loss of specific masses (e.g., a 291 Da shift indicates the removal of sialic acid; a subsequent 162 Da shift indicates the removal of galactose) acts as a self-validating logic gate, confirming the monosaccharide sequence from the non-reducing end to the core[7].
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Workflow 3: Chemical Synthesis via Convergent 2+3 Strategy
Obtaining pure LSTa from human milk is labor-intensive. Chemical synthesis provides a scalable alternative[1].
Step-by-Step Methodology:
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Preparation of Disaccharide Acceptor: Couple a galactosyl donor and glucosyl acceptor using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) to form a β-linked lactose derivative. Remove the 3-O-TBDMS protecting group using HF-pyridine to yield the lactose acceptor[1].
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Preparation of Trisaccharide Donor: Assemble the sialyl-lacto-N-biose component (Neu5Ac-Gal-GlcNAc).
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Glycosylation (2+3 Coupling): React the trisaccharide phosphate donor with the lactose acceptor. Activate the phosphate leaving group with 1.0 equivalent of TfOH[1].
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Causality: A convergent 2+3 strategy is chosen over linear synthesis to overcome the severe steric hindrance associated with α2-3 sialylation[8]. Activating the phosphate leaving group with TfOH generates a highly reactive intermediate, driving the coupling of the bulky trisaccharide to the lactose acceptor, achieving yields up to 90%[1].
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Global Deprotection: Remove all protecting groups to yield the free LSTa pentasaccharide.
Conclusion
LSTa is a highly polar, acidic pentasaccharide that requires sophisticated analytical and synthetic strategies for proper characterization and utilization. By leveraging HILIC chromatography, high-energy He-CTD fragmentation, and convergent synthetic pathways, researchers can effectively isolate, validate, and produce LSTa for downstream therapeutic applications, such as the inhibition of pathogenic bacterial growth and the modulation of infant microbiomes.
References
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Elicityl Oligotech. "LS-Tetrasaccharide a (LSTa) (>90% NMR)". elicityl-oligotech.com. [Link]
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P.R. et al., "Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa)". The Journal of Organic Chemistry. [Link]
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National Institutes of Health (NIH). "Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry". Analytical and Bioanalytical Chemistry. [Link]
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Proceedings of the National Academy of Sciences (PNAS). "Rapid, sensitive structure analysis of oligosaccharides". PNAS. [Link]
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Amerigo Scientific. "LS-Tetrasaccharide a (LSTa) / Sialyl-lacto-N-tetraose a (>90% NMR) (Sodium salt)". amerigoscientific.com. [Link]
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Agilent Technologies. "AdvanceBio LS-Tetrasaccharide a (LST a) Safety Data Sheet". agilent.com. [Link]
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